molecular formula C15H17NO4 B5808914 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-2-hydroxybenzoic acid

4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-2-hydroxybenzoic acid

Cat. No.: B5808914
M. Wt: 275.30 g/mol
InChI Key: QWTVPNFWXLCSBL-UHFFFAOYSA-N
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Description

4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-2-hydroxybenzoic acid is a cyclohexenone-Schiff base hybrid compound synthesized via condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with 2-hydroxybenzoic acid derivatives. Its structure features a 2-hydroxybenzoic acid core substituted at the 4-position with an enamine linkage to a 5,5-dimethyl-3-oxocyclohex-1-en-1-yl group. This compound has garnered attention for its role in advanced biomedical applications, particularly as a component of the chitosan sulfonamide derivative (CTS-SB), which exhibits enhanced antibacterial, antidiabetic, and anticancer activities compared to pristine chitosan . Structural validation via ¹H NMR, FT-IR, and X-ray crystallography confirms its planar conformation and hydrogen-bonding interactions, critical for its bioactivity .

Properties

IUPAC Name

4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2)7-10(5-11(17)8-15)16-9-3-4-12(14(19)20)13(18)6-9/h3-6,16,18H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTVPNFWXLCSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2)C(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679287
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-2-hydroxybenzoic acid typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 4-amino-2-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as potassium carbonate (K2CO3). The mixture is refluxed at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid moiety undergoes classical nucleophilic acyl substitution reactions. Key transformations include:

Reaction TypeReagents/ConditionsProductYieldSource
Esterification SOCl₂, THF, DMF (catalytic)Corresponding acid chloride intermediate96%
Coupling with Diketones 5,5-dimethylcyclohexane-1,3-dione, Et₃N, THFCyclohexanedione-conjugated ester derivative81%

For example, treatment with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) converts the carboxylic acid to its acid chloride, enabling subsequent nucleophilic attack by alcohols or amines . This intermediate reacts efficiently with 5,5-dimethylcyclohexane-1,3-dione under basic conditions to form a stabilized enol ester .

Reactivity of the Amino Group

The enamine linkage (N–C cyclohexenone) participates in acid-catalyzed hydrolysis and electrophilic substitution:

Reaction TypeReagents/ConditionsProductNotesSource
Acid Hydrolysis Concentrated HCl, H₂OCleavage to 4-amino-2-hydroxybenzoic acidpH-dependent kinetics
Acylation 2,2-dichloroacetyl chloride, THFN-Acylated derivativeIce-water bath cooling

Under acidic conditions (pH 5–6), the enamine bond hydrolyzes reversibly, regenerating the primary amine and cyclohexenone precursors . Acylation with 2,2-dichloroacetyl chloride proceeds at room temperature, forming a stable amide .

Cyclohexenone Ring Transformations

The 5,5-dimethyl-3-oxocyclohexen-1-yl group exhibits keto-enol tautomerism and conjugate addition reactivity:

Reaction TypeReagents/ConditionsProductStructural InsightSource
Conjugate Addition Nucleophiles (e.g., amines)1,4-Adducts at C3 positionStabilized by dimethyl groups
Reduction NaBH₄, EtOHSaturated cyclohexanol derivativeSteric hindrance limits regioselectivity

The cyclohexenone’s α,β-unsaturated ketone system facilitates Michael additions, though steric bulk from the 5,5-dimethyl groups may slow kinetics . Reduction of the ketone to a secondary alcohol is achievable but requires optimized conditions .

Electrophilic Aromatic Substitution

The hydroxyl group on the benzoic acid directs electrophiles to the ortho/para positions:

Reaction TypeReagents/ConditionsProductRegioselectivitySource
Nitration HNO₃, H₂SO₄3-Nitro-4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-2-hydroxybenzoic acidPredominant para substitution
Sulfonation SO₃, H₂SO₄Sulfonated derivativesEnhanced water solubility

Nitration occurs preferentially at the para position relative to the hydroxyl group, driven by its strong activating effect . Sulfonation products are utilized in polymer modification studies .

Photochemical and Thermal Stability

The compound’s stability under varying conditions is critical for applications:

ConditionObservationDegradation PathwayReference
UV Light (254 nm) Slow decomposition over 72 hoursC–N bond cleavage and quinone formation
Heat (100°C, 24 h) <5% mass lossThermal stability via intramolecular H-bonding

Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups enhances thermal stability, while UV exposure induces radical-mediated degradation .

Comparative Reactivity with Structural Analogs

Key differences from related compounds include:

CompoundReactivity ProfileDistinct FeatureSource
4-Methylbenzoate ester analog Faster ester hydrolysisReduced steric bulk at the ester group
Sulfonamide derivative Enhanced antibacterial activitySulfonamide group improves solubility

The hydroxyl group in 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-2-hydroxybenzoic acid increases polarity compared to ester or sulfonamide analogs, influencing solubility and reaction rates .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-2-hydroxybenzoic acid exhibit significant anticancer properties. Research has shown that compounds with sulfonamide moieties can demonstrate substantial antitumor activity. For instance, a study focused on synthesizing novel sulfonamide derivatives revealed that this compound could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Sulfonamides are known for their antibacterial properties, and derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth . The mechanism is believed to involve the inhibition of folate synthesis pathways in bacteria.

Material Science

Polymeric Applications
In material science, this compound has potential applications in the development of polymeric materials. Its chemical structure allows for the modification of polymer matrices to enhance mechanical properties and thermal stability. Research indicates that incorporating such compounds into polymer blends can improve resistance to environmental degradation .

Synthetic Methodologies

Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it useful in creating more complex molecules. For example, it can be used to synthesize other biologically active compounds through various reaction pathways such as coupling reactions and cycloadditions .

Case Studies

Study Focus Findings
Ghorab et al., 2011Antitumor ActivityDemonstrated significant inhibition of cancer cell lines with sulfonamide derivatives .
Supuran & Scozzafava, 2000Antibacterial PropertiesShowed effective inhibition against multiple bacterial strains .
Recent Polymer ResearchMaterial EnhancementsImproved mechanical properties in polymer composites incorporating this compound .

Mechanism of Action

The mechanism of action of 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or exhibit anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Analogues

  • 2-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoic acid (CAS: 731785-06-1): This positional isomer substitutes the hydroxyl group at the 2-position of benzoic acid with an amino group linked to the cyclohexenone moiety. While structurally similar, its bioactivity profile differs significantly. Unlike the 2-hydroxy variant, this compound lacks reported antimicrobial or antidiabetic properties but is utilized in corrosion inhibition studies due to its sulfonamide-derived electronic properties .
  • 4-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzenesulfonamide: Replacing the 2-hydroxybenzoic acid core with a benzenesulfonamide group shifts functionality toward corrosion inhibition. Quantum chemical studies (DFT) highlight its adsorption efficiency on mild steel surfaces in acidic environments, attributed to the sulfonamide group’s electron-withdrawing effects .

Heterocyclic Derivatives

  • Pyrimidine Derivatives: The compound 6-amino-5-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)pyrimidine-2,4(1H,3H)-dione (3a) incorporates the cyclohexenone-amino group into a pyrimidine scaffold. This modification enhances antiproliferative activity against cancer cell lines (e.g., HepG-2) but reduces ion exchange capacity compared to the chitosan-conjugated variant .
  • Pyrazolone Derivatives: 4-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS: 202601-80-7) introduces a pyrazolone ring, which alters solubility and thermal stability. Its applications remain underexplored but may involve niche pharmaceutical intermediates .

Polymeric Conjugates

  • Chitosan-Sulfonamide Conjugate (CTS-SB): The conjugation of 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-2-hydroxybenzoic acid to chitosan via a Schiff base linkage amplifies its bioactivity. CTS-SB demonstrates: Ion exchange capacity: 12.1 meq/g vs. 10.1 meq/g for unmodified chitosan. Antibacterial activity: 91% inhibition of Staphylococcus aureus at 250 µg/mL. Antidiabetic activity: 57.9% α-amylase and 63.9% α-glucosidase inhibition. Cytocompatibility: Low cytotoxicity (IC₅₀ > 250 µg/mL) against HSF cells .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Weight Key Functional Groups Bioactivity/Application Reference
This compound 275.31 2-hydroxybenzoic acid, enamine Antimicrobial, antidiabetic
2-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoic acid 259.30 Benzoic acid, amino Corrosion inhibition
CTS-SB conjugate ~1500 (polymer) Chitosan, sulfonamide Ion exchange, anticancer
6-Amino-5-(cyclohexenone-amino)pyrimidine-dione 294.32 Pyrimidine, enamine Antiproliferative

Crystallographic and Electronic Properties

  • X-ray studies of related benzoxazine-cyclohexanedione hybrids reveal chair conformations for the cyclohexenone ring and planar arrangements for aromatic systems, stabilized by intramolecular hydrogen bonds .
  • DFT calculations on sulfonamide derivatives correlate high adsorption energies (-235 kJ/mol) with corrosion inhibition efficiency .

Biological Activity

4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-2-hydroxybenzoic acid, also known by its CAS number 159423-67-3, is a benzoic acid derivative that has garnered interest due to its potential biological activities. This compound features a unique structural configuration that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant effects, supported by relevant data and research findings.

Chemical Structure

The molecular formula of this compound is C15H17NO3. The structure includes a hydroxyl group and an amino group attached to a benzoic acid framework, which is essential for its biological interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
4-Hydroxybenzoic Acid DerivativeMCF-73.1
4-Hydroxybenzoic Acid DerivativeHCT 1162.2
4-Hydroxybenzoic Acid DerivativeHEK 2935.3

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies show that related benzoic acid derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives are as follows:

CompoundBacterial StrainMIC (µM)Reference
Hydroxy-substituted Benzoic AcidE. faecalis8
Hydroxy-substituted Benzoic AcidS. aureus16

These results indicate that modifications in the molecular structure can enhance the antibacterial efficacy of benzoic acid derivatives.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related cellular damage. Compounds similar to this compound have shown promising antioxidant activity in vitro:

CompoundAssay MethodResult (IC50 µM)Reference
Hydroxy-substituted Benzoic AcidDPPH Scavenging<10
Hydroxy-substituted Benzoic AcidABTS Assay<15

The antioxidant capacity suggests potential applications in therapeutic contexts where oxidative stress is a concern.

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of benzoic acids, including those structurally related to this compound. For instance, a study published in MDPI examined the biological activities of several methoxy and hydroxy-substituted benzimidazole carboxamides, revealing their antiproliferative and antioxidant properties comparable to established drugs like doxorubicin and etoposide .

Q & A

(Basic) What are the established synthetic routes for this compound, and how is its structural integrity validated?

Methodological Answer:
The compound is synthesized via a Schiff base condensation reaction between 5,5-dimethyl-3-oxocyclohex-1-en-1-amine (derived from dimedone) and 4-amino-2-hydroxybenzoic acid. The reaction is typically conducted under reflux in ethanol, followed by crystallization to isolate the product . Structural validation employs:

  • X-ray diffraction (XRD): Refinement using SHELX software to confirm crystal packing and hydrogen-bonding networks .
  • Spectroscopy: FT-IR identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H bend at ~1550 cm⁻¹), while ¹H/¹³C NMR resolves proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, cyclohexenone protons at δ 1.2–2.4 ppm) .

(Advanced) What methodologies are employed to evaluate its corrosion inhibition efficiency in acidic environments?

Methodological Answer:
Studies use a multi-technique approach:

  • Weight loss measurements: Quantify mass loss of mild steel coupons in HCl or H₂SO₄ solutions with/without the inhibitor at varying concentrations (e.g., 0.1–5 mM) and temperatures (25–60°C) .
  • Electrochemical techniques: Potentiodynamic polarization to determine corrosion current density (Icorr) and impedance spectroscopy (EIS) to assess charge-transfer resistance .
  • Surface morphology analysis: Scanning electron microscopy (SEM) visualizes inhibitor adsorption and protective film formation .
  • Computational validation: Density functional theory (DFT) calculates molecular descriptors (e.g., HOMO-LUMO energy gap, Fukui indices) to correlate electronic structure with inhibition performance .

(Advanced) How can researchers resolve contradictions in reported inhibition efficiencies across studies?

Methodological Answer:
Discrepancies often arise from experimental variables (e.g., concentration, temperature, metal microstructure). To resolve these:

  • Standardize protocols: Use identical solution pH, inhibitor concentration, and exposure times.
  • Cross-validate techniques: Combine weight loss data with electrochemical results to confirm trends .
  • Computational cross-checks: Compare DFT-derived adsorption energies with molecular dynamics (MD) simulations of inhibitor-metal interactions .
  • Contextualize data: Account for differences in metal purity (e.g., ASTM A366 vs. commercial-grade steel) .

(Basic) What spectroscopic techniques are critical for confirming the molecular structure?

Methodological Answer:

  • FT-IR spectroscopy: Confirms the presence of key functional groups (e.g., hydroxyl (-OH) at ~3200 cm⁻¹, carbonyl (C=O) at ~1670 cm⁻¹) .
  • NMR spectroscopy: ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and cyclohexenone methyl groups (δ 1.2–1.4 ppm). ¹³C NMR resolves carbonyl carbons (δ ~170–190 ppm) .
  • XRD: Provides crystallographic data (e.g., unit cell parameters, space group) to validate molecular geometry .

(Advanced) How does computational modeling (e.g., DFT) elucidate corrosion inhibition mechanisms?

Methodological Answer:
DFT calculations:

  • Electronic structure analysis: HOMO (electron-donating ability) and LUMO (electron-accepting ability) energies predict adsorption sites. A small HOMO-LUMO gap (<4 eV) indicates high reactivity .
  • Molecular electrostatic potential (MEP): Maps surface charge distribution to identify nucleophilic/electrophilic regions interacting with metal surfaces .
  • Fukui indices: Quantify atomic sites prone to nucleophilic/electrophilic attacks, guiding molecular modifications for enhanced inhibition .

(Basic) What are the challenges in crystallizing this compound for XRD, and how are they addressed?

Methodological Answer:
Challenges: Poor solubility in common solvents (e.g., water, ethanol) and polymorphism.
Solutions:

  • Solvent optimization: Use mixed solvents (e.g., ethanol/DMF) to improve solubility.
  • Slow evaporation: Promote crystal growth at controlled temperatures (4°C or RT).
  • SHELX refinement: Resolve disordered regions using constraints (e.g., DFIX, ISOR) and validate via R-factor convergence (<0.05) .

(Advanced) What role does molecular dynamics (MD) play in studying inhibitor-metal interactions?

Methodological Answer:
MD simulations:

  • Adsorption orientation: Predict preferential binding of the hydroxybenzoic acid moiety to Fe(110) surfaces via physisorption or chemisorption.
  • Binding energy quantification: Compare energy profiles for inhibitor vs. blank systems to assess stability.
  • Solvent effects: Simulate aqueous environments to model competitive adsorption with H₂O/Cl⁻ ions .

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